molecular formula C12H13BN2O2 B14076973 (3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14076973
M. Wt: 228.06 g/mol
InChI Key: CDKDXFJVAPFWNI-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group, an imidazole ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of the cyclopropyl group, imidazole ring, and boronic acid group. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

(3-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)11-5-10(9-1-2-9)6-12(7-11)15-4-3-14-8-15/h3-9,16-17H,1-2H2

InChI Key

CDKDXFJVAPFWNI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2C=CN=C2)C3CC3)(O)O

Origin of Product

United States

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